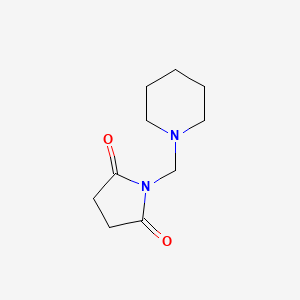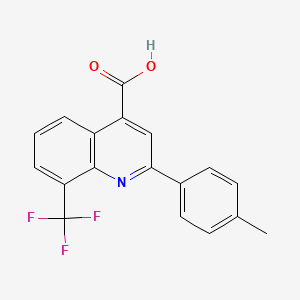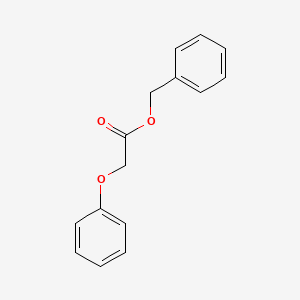
Acetic acid, phenoxy-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, phenoxy-, phenylmethyl ester, also known as benzyl acetate, is an organic compound with the molecular formula C9H10O2. It is a colorless liquid with a pleasant, sweet aroma, often used in fragrances and flavorings. This compound is naturally found in essential oils of various plants and is also synthesized for industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid, phenoxy-, phenylmethyl ester can be synthesized through the esterification of benzyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acetic anhydride and benzyl alcohol in the presence of a catalyst. This method is preferred due to its higher yield and efficiency compared to the direct esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, phenoxy-, phenylmethyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Benzyl alcohol and acetic acid.
Transesterification: A different ester and alcohol.
Reduction: Benzyl alcohol.
Aplicaciones Científicas De Investigación
Acetic acid, phenoxy-, phenylmethyl ester has various applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of acetic acid, phenoxy-, phenylmethyl ester involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and excretion .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, benzyl ester: Another name for acetic acid, phenoxy-, phenylmethyl ester.
Phenylmethyl acetate: A similar ester with comparable properties and uses.
Benzyl ethanoate: Another ester with a similar structure and applications.
Uniqueness
This compound is unique due to its pleasant aroma and versatility in various applications, from fragrances to industrial uses. Its ability to undergo various chemical reactions and form different products makes it a valuable compound in both research and industry .
Propiedades
Número CAS |
56015-90-8 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
benzyl 2-phenoxyacetate |
InChI |
InChI=1S/C15H14O3/c16-15(12-17-14-9-5-2-6-10-14)18-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clave InChI |
ORSXISLPWNELTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15082574.png)
![Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B15082585.png)
![2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082590.png)
![N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide](/img/structure/B15082592.png)

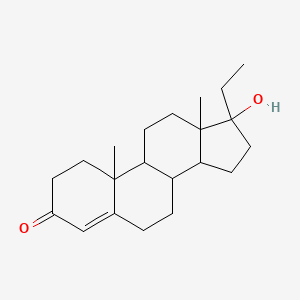
![N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B15082610.png)
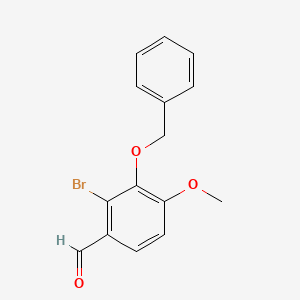
![4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine](/img/structure/B15082632.png)
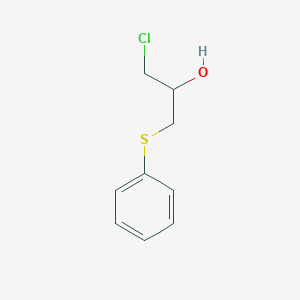
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B15082652.png)
